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molecular formula C10H17N3OS B8447908 N-(4-methyl-2-thiazolyl)-N-(2-dimethylaminoethyl)acetamide

N-(4-methyl-2-thiazolyl)-N-(2-dimethylaminoethyl)acetamide

Cat. No. B8447908
M. Wt: 227.33 g/mol
InChI Key: ZPKHOOCZHDPDHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04293703

Procedure details

The reaction is run under a nitrogen atmosphere. To a stirred solution of 31.2 g. (0.20 mole) of 2-acetamido-4-methylthiazole in 300 ml. of DMF is added 9.6 g. (0.20 mole) of a 50% suspension of sodium hydride in mineral oil. The reaction is stirred for 1/2 hour as the temperature spontaneously rises to 50° C. The reaction is cooled to 35° to 40° C. and a further 12.0 g. (0.25 mole) of sodium hydride suspension added followed by 36.0 g. (0.25 mole) of 2-dimethylaminoethyl chloride HCl, added portionwise for 10 to 15 minutes. The mixture is stirred at room temperature for about 1 hour and then at steam bath temperature for 20 hours. The tan mixture is cooled to ambient temperature and filtered to remove salts. The filtrate is concentrated under reduced pressure at steam bath temperature. This gives 46.4 g. of crude product as a brown oil (containing mineral oil (10.8 g.).
Quantity
0.2 mol
Type
reactant
Reaction Step One
[Compound]
Name
suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.25 mol
Type
reactant
Reaction Step Four
Quantity
0.25 mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5]1[S:6][CH:7]=[C:8]([CH3:10])[N:9]=1)(=[O:3])[CH3:2].[H-].[Na+].Cl.[CH3:14][N:15]([CH3:19])[CH2:16][CH2:17]Cl>CN(C=O)C>[CH3:10][C:8]1[N:9]=[C:5]([N:4]([CH2:17][CH2:16][N:15]([CH3:19])[CH3:14])[C:1](=[O:3])[CH3:2])[S:6][CH:7]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
0.2 mol
Type
reactant
Smiles
C(C)(=O)NC=1SC=C(N1)C
Step Two
Name
suspension
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Four
Name
Quantity
0.25 mol
Type
reactant
Smiles
[H-].[Na+]
Step Five
Name
Quantity
0.25 mol
Type
reactant
Smiles
Cl.CN(CCCl)C
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction is stirred for 1/2 hour as the temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
spontaneously rises to 50° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction is cooled to 35° to 40° C.
STIRRING
Type
STIRRING
Details
The mixture is stirred at room temperature for about 1 hour
Duration
1 h
WAIT
Type
WAIT
Details
at steam bath temperature for 20 hours
Duration
20 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove salts
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated under reduced pressure at steam bath temperature
ADDITION
Type
ADDITION
Details
of crude product as a brown oil (containing mineral oil (10.8 g.)

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
Smiles
CC=1N=C(SC1)N(C(C)=O)CCN(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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